molecular formula C9H24N4 B1588566 Tris[2-(methylamino)ethyl]amine CAS No. 65604-89-9

Tris[2-(methylamino)ethyl]amine

Cat. No. B1588566
CAS RN: 65604-89-9
M. Wt: 188.31 g/mol
InChI Key: GMLHUKQBMDKQBD-UHFFFAOYSA-N
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Description

Tris[2-(methylamino)ethyl]amine, also known as Me6TREN, is an aliphatic tertiary amine that forms a quadridentate ligand . It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe .


Synthesis Analysis

Tris[2-(methylamino)ethyl]amine can be prepared by a modification of Ristempart’s synthesis .


Molecular Structure Analysis

Tris[2-(methylamino)ethyl]amine is an aliphatic tertiary amine that forms a quadridentate ligand . It is a hexamethyl derivative of (2-aminoethyl)amine .


Chemical Reactions Analysis

Tris[2-(methylamino)ethyl]amine is majorly used in atom transfer radical polymerization (ATRP) .


Physical And Chemical Properties Analysis

Tris[2-(methylamino)ethyl]amine is a colorless liquid that is soluble in water and is highly basic . It consists of a tertiary amine center and three pendant primary amine groups .

Scientific Research Applications

Chitosan Hydrogels for Drug Delivery

Tris(2-(2-formylphenoxy)ethyl)amine has been used to create pH- and thermo-responsive chitosan hydrogels, potentially useful for targeted drug delivery and improving bioavailability. These hydrogels exhibit significant stimuli-response, making them suitable for various research fields, including cellular or tissue delivery of drugs (Karimi et al., 2018).

Atom Transfer Radical Polymerization (ATRP) Initiators

The compound has been utilized in the synthesis of three-armed ATRP initiators, showing living/controlled characteristics in polymerization processes. This is pivotal for creating polymers with specific properties (Liang, 2012).

Structural Models in Chemistry

It has been synthesized as a chiral trihydroxamate artificial siderophore, providing insights into molecular structure and hydrogen bonding networks. This research contributes to the understanding of molecular configurations and interactions (Matsumoto et al., 2001).

Conformational Polymorphism

The compound has been investigated for its ability to crystallize in different polymorphic forms, useful in understanding structural features associated with polymorphism in molecular structures (Dey & Das, 2010).

Vanadate-Selective Sensors

It has been incorporated in the synthesis of a novel tetrameric vanadate fluorescence sensor, demonstrating colorimetric changes and "off-on" fluorescent enhancement. This application is significant in the development of specific sensors (Zhou et al., 2011).

Safety And Hazards

Tris[2-(methylamino)ethyl]amine causes severe skin burns and eye damage. It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) .

Future Directions

Tris[2-(methylamino)ethyl]amine is majorly used in atom transfer radical polymerization (ATRP) . It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe . It can be prepared by a modification of Ristempart’s synthesis . Future research may focus on its potential applications in other areas of chemistry.

properties

IUPAC Name

N-methyl-N',N'-bis[2-(methylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-10-4-7-13(8-5-11-2)9-6-12-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLHUKQBMDKQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(CCNC)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447207
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris[2-(methylamino)ethyl]amine

CAS RN

65604-89-9
Record name Tris[2-(methylamino)ethyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(methylamino)ethyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
H Tlahuext, R Reyes-Martínez, G Vargas-Pineda… - Journal of …, 2011 - Elsevier
Two series of di and trinuclear chlorodiorganotin(IV) complexes derived from bis- and tris-dithiocarbamate ligands have been prepared and structurally characterized. The dinuclear …
Number of citations: 39 www.sciencedirect.com
F Magliozzi, A Scali, G Chollet… - ACS Sustainable …, 2020 - ACS Publications
Among possible routes toward isocyanate-free polyurethanes, aminolysis of cyclic carbonates leading to polyhydroxyurethanes (PHUs) is one of the most promising pathways. Herein, …
Number of citations: 27 pubs.acs.org
S Del Piero, R Fedele, A Melchior, P Polese… - Journal of solution …, 2008 - Springer
The thermodynamic functions of the complexation of Ag(I) by the tripodal ligands, tris(2-(methylamino)ethyl)amine (Me 3 tren) and tris(2-(dimethylamino)ethyl)amine (Me 6 tren) (L), are …
Number of citations: 3 link.springer.com
A Melchior, M Tolazzi - Inorganica Chimica Acta, 2011 - Elsevier
The complex formation of Co(II) with N-donor ligands in dimethylsulfoxide (DMSO) is investigated by means of calorimetric and spectroscopic methods. The ligands considered in this …
Number of citations: 16 www.sciencedirect.com
SD Piero, A Melchior, D Menotti, M Tolazzi… - Journal of thermal …, 2009 - Springer
An investigation on the thermodynamics of complex formation between Ag(I) ion and two tripodal ligands tris[(2-pyridyl)methyl]amine (TPA) and 6,6′-bis-[bis-(2-pyridylmethyl)…
Number of citations: 9 link.springer.com
M Andrea, T Marilena - 2011 - ricerca.unityfvg.it
The complex formation of Co (II) with N-donor ligands in dimethylsulfoxide (DMSO) is investigated by means of calorimetric and spectroscopic methods. The ligands considered in this …
Number of citations: 0 ricerca.unityfvg.it
DELP Silvia, F Rosalisa, M Andrea, P Pierluigi… - 2008 - ricerca.unityfvg.it
The thermodynamic functions of the complexation of Ag (I) by the tripodal ligands, tris (2-(methylamino) ethyl) amine (Me (3) tren) and tris (2-(dimethylamino) ethyl) amine (Me (6) tren)(L)…
Number of citations: 0 ricerca.unityfvg.it
A Melchior, M Tolazzi, SD Piero - Journal of thermal analysis and …, 2011 - akjournals.com
The complex formation of Cd(II) with N-donor ligands in dimethylsulfoxide (DMSO) is investigated by means of potentiometry and titration calorimetry. The ligands considered in this …
Number of citations: 6 akjournals.com
DELP Silvia, A DOSSING, M Andrea, M Davide… - 2009 - ricerca.unityfvg.it
An investigation on the thermodynamics of complex formation between Ag (I) ion and two tripodal ligands tris [(2-pyridyl) methyl] amine (TPA) and 6, 6'-bis-[bis-(2-pyridylmethyl) …
Number of citations: 0 ricerca.unityfvg.it
H Dong, J Du, J Kong, X He, Z Chen - ChemCatChem, 2019 - Wiley Online Library
We report here electrocatalytic water oxidation by a series of mononuclear Cu(II) aliphatic tetraamine complexes at various pH. In phosphate buffer solution of pH 12, the Cu(II)‐Tren (…

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